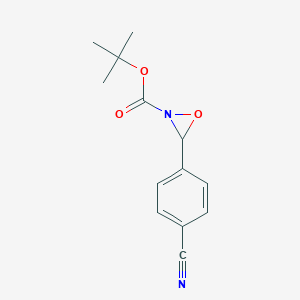

N-Boc-3-(4-cyanophenyl)oxaziridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369338, DTXSID301184200 | |

| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158807-35-3, 150884-56-3 | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-(4-cyanophenyl)oxaziridine

This guide provides a comprehensive overview of the synthesis, characterization, and applications of N-Boc-3-(4-cyanophenyl)oxaziridine, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices and provides validated protocols for reproducible results.

Introduction: The Oxaziridine Moiety - A Strained Ring with Unique Reactivity

Oxaziridines are a fascinating class of three-membered heterocyclic compounds containing a carbon, nitrogen, and oxygen atom in a strained ring.[1] This inherent ring strain, coupled with the presence of two electronegative heteroatoms, endows oxaziridines with unique chemical properties, primarily as electrophilic transfer agents for both oxygen and nitrogen.[2][3] The nature of the substituent on the nitrogen atom profoundly influences the reactivity and stability of the oxaziridine ring.[2][3] this compound, with its electron-withdrawing cyano group and the versatile Boc-protecting group, has emerged as a key reagent for electrophilic amination.[4][5][6]

Synthesis of this compound: A Two-Step Approach

The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence: the formation of an N-Boc protected imine followed by its oxidation to the corresponding oxaziridine.[2][3] This approach offers high yields and operational simplicity.

Step 1: Synthesis of the N-Boc-p-cyanobenzaldimine Precursor

The initial step involves the condensation of 4-cyanobenzaldehyde with a source of the N-Boc amine. While various methods exist for imine formation, a highly effective route for this specific substrate is the reaction of 4-cyanobenzaldehyde with tert-butyl carbamate in the presence of a suitable dehydrating agent or via an aza-Wittig type reaction.[3]

Experimental Protocol: Synthesis of N-Boc-p-cyanobenzaldimine

-

To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added tert-butyl carbamate (1.1 eq).

-

A catalytic amount of a dehydrating agent, such as titanium(IV) chloride and triethylamine, can be employed to drive the reaction to completion.[2]

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the N-Boc-p-cyanobenzaldimine.

Causality Behind Experimental Choices:

-

Solvent: An aprotic solvent is chosen to prevent hydrolysis of the imine product.

-

Dehydrating Agent: The removal of water is crucial to shift the equilibrium towards the formation of the imine.

Step 2: Oxidation of the Imine to this compound

The critical step in the synthesis is the oxidation of the C=N double bond of the imine to form the three-membered oxaziridine ring. The most commonly employed and efficient oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA).[2][7][8][9] The reaction proceeds stereospecifically, with the oxygen atom adding to the imine face.

Experimental Protocol: Oxidation to the Oxaziridine

-

The purified N-Boc-p-cyanobenzaldimine (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

m-Chloroperbenzoic acid (m-CPBA, ~1.5 eq) is added portion-wise to the stirred solution. The use of a slight excess of m-CPBA ensures complete conversion of the imine.[7]

-

The reaction progress is monitored by TLC. The reaction is typically rapid.[10]

-

Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.

-

The organic layer is dried, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

Purification by column chromatography or recrystallization yields this compound as a white to light beige crystalline powder.[11][12]

Causality Behind Experimental Choices:

-

m-CPBA as Oxidant: m-CPBA is a highly effective and selective oxidizing agent for imines, providing good yields of the corresponding oxaziridines.[13][14] Alternatives like Oxone can also be used.[2][3]

-

Temperature Control: The reaction is performed at low temperatures to control the exothermic nature of the oxidation and to minimize potential side reactions.

-

Basic Workup: The acidic byproduct, m-chlorobenzoic acid, is easily removed by a basic wash, simplifying the purification process.

A one-pot procedure, where the imine is generated in situ and then oxidized without isolation, has also been reported, offering a more streamlined and efficient process.[7][8][10]

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

| Property | Value |

| Appearance | White to light beige crystalline powder[11][12] |

| Molecular Formula | C₁₃H₁₄N₂O₃[11][15] |

| Molecular Weight | 246.26 g/mol [15] |

| Melting Point | 57-63 °C[11] |

| CAS Number | 150884-56-3[11][16] |

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the structure. The characteristic signals to look for are:

-

tert-Butyl Group: A sharp singlet integrating to nine protons, typically in the range of δ 1.5-1.6 ppm.[5]

-

Aromatic Protons: The protons on the cyanophenyl ring will appear as a set of multiplets or two doublets in the aromatic region (δ 7.4-7.9 ppm).[5]

-

Oxaziridine Proton: A singlet corresponding to the proton on the oxaziridine ring carbon, which is deshielded and appears further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum is used to confirm the carbon framework of the molecule. Key resonances include:

-

tert-Butyl Carbons: Signals for the quaternary and methyl carbons of the Boc group.

-

Aromatic Carbons: Resonances for the carbons of the cyanophenyl ring, including the ipso-carbons and the nitrile carbon.[5]

-

Carbonyl Carbon: The signal for the carbonyl carbon of the Boc group.[5]

-

Oxaziridine Carbon: The characteristic signal for the carbon atom in the three-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups:

-

C=O Stretch (Boc group): A strong absorption band in the region of 1700-1750 cm⁻¹.[17]

-

C≡N Stretch (Nitrile): A sharp, medium intensity absorption around 2230 cm⁻¹.

-

C-O and N-O Stretches: Absorptions in the fingerprint region corresponding to the oxaziridine ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed. It is important to note that the Boc group can sometimes be labile under certain mass spectrometry conditions, leading to fragmentation and the observation of a peak corresponding to the loss of the Boc group (M-100) or isobutylene (M-56).[18][19]

Expected Spectroscopic Data Summary

| Technique | Key Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | tert-Butyl (s, 9H) | ~1.5-1.6 ppm |

| Aromatic (m, 4H) | ~7.4-7.9 ppm | |

| ¹³C NMR | tert-Butyl carbons | ~28, ~82 ppm |

| Aromatic carbons | ~110-140 ppm | |

| Nitrile carbon | ~118 ppm | |

| Carbonyl carbon | ~160 ppm | |

| IR | C=O stretch | ~1700-1750 cm⁻¹ |

| C≡N stretch | ~2230 cm⁻¹ | |

| MS (ESI) | [M+H]⁺ | m/z 247.11 |

Applications in Organic Synthesis: A Potent Electrophilic Aminating Agent

The primary application of this compound is as an electrophilic aminating agent.[4][5][6] It efficiently transfers the N-Boc group to a variety of nucleophiles, including amines, hydrazines, and carbanions.[5][6]

Mechanism of N-Boc Transfer

Caption: Generalized mechanism of electrophilic amination.

This reactivity is particularly valuable in the synthesis of complex molecules, such as peptides and other biologically active compounds, where the introduction of a protected nitrogen atom is a crucial step.[20] The reaction proceeds under mild conditions, and the aldehyde byproduct can be easily removed during workup.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[21] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. The compound should be stored in a cool, dry, and dark place under an inert atmosphere.[22]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its preparation via the oxidation of the corresponding N-Boc imine is a robust and scalable process. The well-defined spectroscopic signature of the molecule allows for straightforward characterization and quality control. Its primary utility as an electrophilic N-Boc transfer agent provides a powerful tool for the construction of complex nitrogen-containing molecules, making it an indispensable reagent for researchers in synthetic and medicinal chemistry.

References

-

Wikipedia. Oxaziridine. [Link]

-

Kaur, N. (2024). Synthesis of Aziridines and Oxaziridines from Imines (1st ed.). Elsevier. [Link]

-

Haddadin, M. J., & Freeman, J. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(9), 5244–5305. [Link]

-

Waser, J., & Carreira, E. M. (2007). Carbonyl Imines from Oxaziridines: Generation and Cycloaddition of N–O=C Dipoles. Angewandte Chemie International Edition, 46(2), 265-267. [Link]

-

Kraïem, J., et al. (2004). Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. Comptes Rendus Chimie, 7(8-9), 857-862. [Link]

-

Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]

-

Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9(4), 143-154. [Link]

-

Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]

-

Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9(4), 143-154. [Link]

-

Haddadin, M. J., & Freeman, J. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(9), 5244–5305. [Link]

-

Kraïem, J., et al. (2004). Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. ResearchGate. [Link]

-

Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. ResearchGate. [Link]

-

Gunanathan, C., & Sharpless, K. B. (2014). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 25(5), 843-851. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Troisi, L., et al. (2012). On the Oxidation of Different Iminic Bonds by Excess of 3-Chloroperbenzoic Acid. Synlett, 23(18), 2649-2654. [Link]

-

Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]

-

Boumoud, T., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 5(2), 115-124. [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

-

Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

-

Nieckarz, R. J., et al. (2013). Infrared multiple photon dissociation (IRMPD) spectroscopy of oxazine dyes. Physical Chemistry Chemical Physics, 15(15), 5438-5446. [Link]

-

Labware E-shop. This compound, 98+%. [Link]

-

Chen, J., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2658. [Link]

-

Patel, D. R., & Patel, N. C. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

-

Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 54. [Link]

Sources

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]

- 11. This compound, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound, CasNo.150884-56-3 BOC Sciences United States [bocscichem.lookchem.com]

- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 14. researchgate.net [researchgate.net]

- 15. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]

- 16. This compound | 150884-56-3 [chemicalbook.com]

- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 21. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 22. This compound CAS#: 150884-56-3 [chemicalbook.com]

An In-depth Technical Guide to N-Boc-3-(4-cyanophenyl)oxaziridine: Properties, Reactivity, and Applications

Abstract

N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a highly effective and versatile reagent in modern organic synthesis. As a stable, crystalline solid, it serves as a premier electrophilic source for the transfer of a protected amino group (N-Boc) to a wide array of carbon and nitrogen nucleophiles. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity. We delve into the mechanistic rationale behind its function, detail experimental protocols for its preparation and use, and explore its applications in the synthesis of complex molecules, particularly in the realms of peptide and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Oxaziridine Framework

Oxaziridines are a unique class of three-membered heterocyclic compounds containing a carbon, nitrogen, and oxygen atom in a strained ring.[1] This inherent ring strain, coupled with a weak N-O bond, imbues them with significant reactivity, allowing them to act as potent electrophilic transfer agents.[1] While different classes of oxaziridines exist, they are broadly categorized by the substituent on the nitrogen atom, which dictates their primary mode of reactivity. For instance, N-sulfonyloxaziridines, often called Davis reagents, are renowned for their ability to act as electrophilic oxygen transfer agents.[1][2][3][4]

In contrast, this compound belongs to the N-(alkoxycarbonyl)oxaziridine family.[5] The electronic properties of the N-Boc (tert-butoxycarbonyl) group steer the reagent's reactivity away from oxygen transfer and primarily towards electrophilic amination, making it an invaluable tool for the direct and mild introduction of a protected nitrogen moiety.[6][7]

Synthesis and Preparation

The synthesis of N-(alkoxycarbonyl)oxaziridines is generally achieved through a reliable two-step sequence: the formation of an N-Boc imine intermediate, followed by its oxidation to the corresponding oxaziridine.[5]

Synthetic Pathway

The preparation of this compound begins with the condensation of 4-cyanobenzaldehyde with an N-Boc iminophosphorane (from an aza-Wittig type reaction) or a related nitrogen source to form the N-Boc-imine.[5][7] This intermediate is then oxidized using a robust peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or buffered potassium peroxymonosulfate (Oxone®) to yield the final oxaziridine product.[5][7] The presence of a mild base during the oxidation step is crucial to neutralize acidic byproducts and prevent decomposition of the desired product.

Caption: General two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from literature procedures.[7][8]

-

Imine Formation: To a solution of 4-cyanobenzaldehyde in an appropriate aprotic solvent (e.g., dichloromethane), add an equimolar amount of the N-Boc iminating agent. Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the aldehyde. The resulting N-Boc-imine can be purified or used directly in the next step.

-

Oxidation: Dissolve the crude or purified N-Boc-imine in a biphasic solvent system such as dichloromethane and an aqueous sodium bicarbonate solution. Cool the mixture to 0°C in an ice bath. Add a slight excess (1.1-1.5 equivalents) of Oxone® or m-CPBA portion-wise, maintaining the temperature below 5°C.

-

Workup and Purification: Allow the reaction to stir until the imine has been fully consumed. Separate the organic layer, wash it with aqueous sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by flash column chromatography on silica gel to afford this compound as a white crystalline solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for the effective storage, handling, and application of the reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [9][10][11] |

| Molecular Weight | 246.26 g/mol | [9][10] |

| Appearance | White to light beige crystalline powder | [11][12] |

| Melting Point | 57 - 63 °C | [10][11] |

| Purity | Typically ≥95-98% | [9][11][12] |

| Decomposition Temp. | >115 °C | [10] |

| CAS Number | 150884-56-3 | [10][11][13] |

Solubility and Stability

This compound is soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. It is stable under normal ambient conditions but should be protected from strong acids, bases, and reducing agents.[10]

Storage and Handling

For long-term stability, the reagent must be stored in a tightly sealed container under an inert atmosphere, protected from light. The recommended storage condition is in a freezer at or below -20°C.[10] Standard laboratory safety protocols, including the use of personal protective equipment (safety goggles, gloves, lab coat), should be followed.[10] Handling should occur in a well-ventilated area or fume hood to avoid inhalation of the crystalline powder.[10]

Structural and Spectroscopic Features

The molecule's structure features a chiral center at the oxaziridine carbon. In solution, N-(alkoxycarbonyl)oxaziridines exist as a mixture of rapidly interconverting conformers.[5] The energy barrier for nitrogen inversion is relatively low (approx. 18 kcal/mol), a result of stabilizing conjugation between the nitrogen lone pair and the Boc group's carbonyl in the planar transition state.[5]

-

¹H NMR: Expected signals would include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the oxaziridine C-H proton, and a multiplet system in the aromatic region (typically two doublets) for the 1,4-disubstituted phenyl ring.

-

¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group, the oxaziridine carbon, the nitrile carbon, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorptions would include a strong carbonyl stretch (C=O) for the Boc group around 1700-1750 cm⁻¹, and a sharp nitrile stretch (C≡N) around 2230 cm⁻¹.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its ability to function as an electrophilic aminating agent, transferring its "N-Boc" moiety to a nucleophile.[7] This reactivity is distinct from N-sulfonyl oxaziridines, which preferentially transfer an oxygen atom.[14]

Primary Reactivity: Electrophilic N-Boc Transfer

The reaction proceeds via a nucleophilic attack on the oxaziridine nitrogen. The choice of nucleophile dictates the product class.

-

N-Nucleophiles (Amines): Primary and secondary amines readily attack the oxaziridine to form the corresponding N-Boc protected hydrazines in high yield under mild conditions.[5][7]

-

C-Nucleophiles (Enolates, Organometallics): Carbon-based nucleophiles, such as ketone or ester enolates, also react to form N-Boc protected α-amino carbonyl compounds.[5] Similarly, organozinc reagents have been shown to be effectively aminated.[5]

The mechanism is proposed to be an Sₙ2-type displacement at the nitrogen atom. The nucleophile attacks the electrophilic nitrogen, leading to the cleavage of the weak N-O bond and the release of 4-cyanobenzaldehyde as a byproduct.

Caption: General mechanism for electrophilic amination using the oxaziridine.

Causality of Reactivity: Why Nitrogen Transfer?

The N-Boc group significantly influences the electronic structure of the oxaziridine ring. Unlike an electron-withdrawing N-sulfonyl group which makes the oxygen atom highly electrophilic, the N-Boc group renders the nitrogen atom the primary site for nucleophilic attack. This directing effect is the cornerstone of the reagent's specific utility for amination rather than oxidation.

Applications in Research and Drug Development

The ability to cleanly transfer a protected amino group makes this compound a strategic tool in multi-step synthesis.

Synthesis of Hydrazines and Amino Acids

The reagent provides a direct and efficient route to N-Boc protected hydrazines, which are key precursors for the synthesis of α-hydrazino acids.[15] These non-canonical amino acids are incorporated into pseudopeptides to create novel therapeutic candidates with enhanced stability and unique conformational properties.[7]

Asymmetric Synthesis

When reacted with chiral nucleophiles, such as the enolate of a chiral ketone or an auxiliary-bound substrate, the amination can proceed with high diastereoselectivity. This provides a powerful method for constructing chiral α-amino carbonyl compounds, which are versatile building blocks for natural product synthesis and drug development. For instance, its reaction with the chiral hydrazine (S)-2-(methoxymethyl)pyrrolidine (SAMP) provides a simple, high-yielding route to Boc-SAMP, a valuable chiral ammonia equivalent.[7]

Sources

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Davis Oxidation [organic-chemistry.org]

- 4. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]

- 9. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]

- 10. This compound | CAS#:150884-56-3 | Chemsrc [chemsrc.com]

- 11. This compound, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound, CasNo.150884-56-3 BOC Sciences United States [bocscichem.lookchem.com]

- 13. This compound | 150884-56-3 [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

An In-depth Technical Guide to the Oxidation Mechanism of N-Boc-3-(4-cyanophenyl)oxaziridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and mechanistic action of N-Boc-3-(4-cyanophenyl)oxaziridine as an oxidizing agent in modern organic synthesis. While recognized for its utility in electrophilic amination, this reagent also serves as a potent oxygen transfer agent, particularly for the α-hydroxylation of carbonyl compounds via their silyl enol ether derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this versatile reagent. We will delve into the core principles governing its reactivity, the dichotomy between oxygen and nitrogen transfer, detailed experimental protocols, and a comparative analysis with classical oxidizing systems.

Introduction: The Oxaziridine Family of Reagents

Oxaziridines are a class of three-membered heterocyclic compounds containing a strained oxygen-nitrogen bond. This inherent ring strain, coupled with the electronegativity of the heteroatoms, renders the oxaziridine ring a potent electrophilic species. The nature of the substituent on the nitrogen atom profoundly influences the reactivity and selectivity of the oxaziridine, enabling either oxygen or nitrogen atom transfer to a nucleophilic substrate.[1]

Historically, N-sulfonyl oxaziridines, such as the Davis reagents, have been the workhorses for electrophilic oxygen transfer, particularly in the α-hydroxylation of enolates.[2] The strong electron-withdrawing sulfonyl group enhances the electrophilicity of the oxygen atom, making these reagents highly effective oxidants.

In contrast, N-Boc-oxaziridines have been extensively explored for their ability to act as electrophilic aminating agents.[3] However, the N-Boc group, being less electron-withdrawing than a sulfonyl group, creates a more nuanced reactivity profile, allowing for a delicate balance between oxygen and nitrogen transfer. This guide focuses on the less-explored but highly valuable role of this compound as a selective oxidizing agent.

Synthesis of this compound

The synthesis of this compound is a straightforward two-step process commencing from commercially available starting materials. The procedure involves the formation of an N-Boc protected imine, followed by its oxidation to the corresponding oxaziridine.[1]

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-4-cyanobenzaldimine

-

To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM), is added N-Boc-triphenyliminophosphorane (1.05 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure N-Boc-4-cyanobenzaldimine.

Step 2: Oxidation to this compound

-

The N-Boc-4-cyanobenzaldimine (1.0 eq) is dissolved in a biphasic solvent system, typically DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is cooled to 0 °C in an ice bath.

-

Solid Oxone® (potassium peroxymonosulfate, 2.0 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

The reaction is stirred vigorously at 0 °C for 4-6 hours.

-

Upon completion, the layers are separated, and the aqueous layer is extracted with DCM (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The resulting crude solid is purified by recrystallization to yield this compound as a stable, crystalline solid.[1]

The Dichotomy of Reactivity: Oxidation vs. Amination

The defining characteristic of this compound is its ability to act as either an oxygen or a nitrogen transfer agent, a selectivity that is highly dependent on the nature of the nucleophile.

-

Amination (N-transfer): This is the more commonly exploited pathway, where nucleophiles such as primary and secondary amines, and certain carbanions attack the electrophilic nitrogen atom of the oxaziridine ring.[3]

-

Oxidation (O-transfer): For specific classes of nucleophiles, particularly silyl enol ethers, the reaction proceeds via attack at the electrophilic oxygen atom, leading to oxidation of the substrate.[2]

The electronic nature of the N-Boc group, being a carbamate, allows for delocalization of the nitrogen lone pair, which can influence the relative electrophilicity of the nitrogen and oxygen atoms.

Mechanism of Oxidation: α-Hydroxylation of Silyl Enol Ethers

A prime example of the oxidizing capability of this compound is the α-hydroxylation of ketones and esters via their corresponding silyl enol ethers. This transformation, analogous to the Rubottom oxidation, provides a powerful method for the synthesis of α-hydroxy carbonyl compounds, which are valuable intermediates in pharmaceutical and natural product synthesis.[2]

The reaction is believed to proceed through a concerted, yet asynchronous, SN2-type mechanism. The nucleophilic double bond of the silyl enol ether attacks the electrophilic oxygen atom of the oxaziridine. This leads to the formation of a transient α-siloxy epoxide intermediate, which is then opened under the reaction conditions or during workup to yield the final α-hydroxy carbonyl compound.

Experimental Protocol: α-Hydroxylation of a Silyl Enol Ether

The following is a representative protocol for the oxidation of a silyl enol ether using this compound.

-

To a solution of the silyl enol ether (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DCM at -78 °C under an inert atmosphere (e.g., Argon), is added a solution of this compound (1.1 eq) in the same solvent dropwise.

-

The reaction mixture is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxy carbonyl compound.

Data Presentation and Comparative Analysis

The efficacy of this compound as an oxidant can be compared to that of traditional N-sulfonyl oxaziridines. While N-sulfonyl reagents are generally more reactive due to the stronger electron-withdrawing nature of the sulfonyl group, N-Boc-oxaziridines can offer advantages in terms of milder reaction conditions and different selectivity profiles.

| Substrate (Silyl Enol Ether of) | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Reference |

| Cyclohexanone | This compound | 75-85% | THF, -78 °C, 2h | [2] (representative) |

| Acetophenone | This compound | 70-80% | DCM, -78 °C, 3h | [2] (representative) |

| Cyclohexanone | 2-(Phenylsulfonyl)-3-phenyloxaziridine | >90% | THF, -78 °C, 1h | [2] |

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in the synthetic chemist's toolbox. While its role as an electrophilic aminating agent is well-established, its utility as a selective oxidizing agent for the α-hydroxylation of carbonyl compounds via their silyl enol ethers should not be overlooked. The milder nature of the N-Boc group compared to the N-sulfonyl group of Davis reagents offers a complementary reactivity profile that can be advantageous in complex molecule synthesis.

Future research in this area will likely focus on the development of chiral N-Boc-oxaziridines for asymmetric oxidations, expanding the substrate scope to other nucleophiles, and further elucidating the subtle factors that govern the chemoselectivity between oxygen and nitrogen transfer. As the demand for efficient and selective synthetic methodologies continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the advancement of chemical synthesis and drug discovery.

References

-

Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]

-

Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. [Link]

- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.

-

Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016-8036. [Link]

-

Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. J. Org. Chem. 1993, 58, 4791-4793. [Link]

Sources

The Advent and Utility of N-Boc-3-(4-cyanophenyl)oxaziridine: A Technical Guide

In the landscape of modern organic synthesis, the strategic introduction of nitrogen-containing functional groups is of paramount importance, underpinning the construction of a vast array of pharmaceuticals, agrochemicals, and materials. Among the diverse reagents developed for this purpose, electrophilic aminating agents have carved out a significant niche, offering a complementary approach to traditional nucleophilic amination strategies. This technical guide provides an in-depth exploration of a key player in this field: N-Boc-3-(4-cyanophenyl)oxaziridine. We will delve into its discovery, the rationale behind its design, a detailed synthetic protocol, its reaction mechanisms, and its broad applications in contemporary organic chemistry.

Historical Context and Discovery: The Need for a Stable Electrophilic N-Boc Source

The concept of electrophilic amination, the transfer of an amino group from an electron-deficient nitrogen source to a nucleophile, has been a long-standing area of interest in organic chemistry.[1] Early examples of electrophilic aminating agents, while effective, often suffered from instability, requiring in-situ generation and handling with extreme care. The development of shelf-stable and versatile reagents was therefore a significant advancement.

In 1993, a pivotal contribution emerged from the laboratories of Vidal, Guy, Sterin, and Collet, who reported the synthesis and application of this compound.[2][3] This novel reagent was designed to address the need for a stable, solid, and easy-to-handle electrophilic source of the tert-butoxycarbonyl (Boc) protected amino group, a widely utilized protecting group in peptide synthesis and medicinal chemistry. The oxaziridine three-membered ring, containing a strained N-O bond, renders the nitrogen atom electrophilic and susceptible to nucleophilic attack. The choice of the 4-cyanophenyl substituent was strategic, as the electron-withdrawing nature of the cyano group enhances the electrophilicity of the oxaziridine nitrogen. Furthermore, the resulting 4-cyanobenzaldehyde byproduct is a crystalline solid, facilitating its removal from reaction mixtures.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and handling requirements is crucial for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 150884-56-3 | |

| Molecular Formula | C13H14N2O3 | [4] |

| Molecular Weight | 246.26 g/mol | |

| Appearance | White to light beige crystalline powder | |

| Melting Point | 57-63 °C | |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. For long-term storage, keep in a freezer under an inert atmosphere. |

Safety and Handling:

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from commercially available 4-cyanobenzaldehyde and tert-butyl carbamate. The procedure is robust and can be performed on a multigram scale.

Synthesis Pathway Overview

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Formation of N-(tert-Butoxycarbonyl)-4-cyanobenzaldimine

-

Reaction Setup: To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene, add tert-butyl carbamate (1.0-1.1 eq).

-

Rationale: Dichloromethane is a good solvent for both reactants and facilitates the removal of water, which is a byproduct of the condensation reaction. An excess of the carbamate can help drive the reaction to completion.

-

-

Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the reaction mixture.

-

Rationale: The formation of the imine is a reversible condensation reaction. Removal of the water byproduct is crucial to shift the equilibrium towards the product.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-imine. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to this compound

-

Dissolution and Cooling: Dissolve the crude N-Boc-imine from the previous step in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Rationale: The oxidation reaction is exothermic, and cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

-

-

Addition of Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in dichloromethane dropwise to the cooled solution of the imine.

-

Rationale: m-CPBA is a common and effective oxidizing agent for the conversion of imines to oxaziridines. A slight excess is used to ensure complete conversion of the imine. Dropwise addition is important to maintain temperature control.

-

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

-

Workup: Once the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white crystalline solid.

Mechanism of Electrophilic Amination

The utility of this compound lies in its ability to act as an electrophilic "N-Boc⁺" synthon. The reaction proceeds via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring.

Caption: General mechanism of electrophilic amination.

The key step is the attack of a nucleophile (Nu⁻) on the nitrogen atom of the oxaziridine.[5] This leads to the formation of an intermediate where the N-O bond is cleaved, releasing the N-Boc-aminated product and 4-cyanobenzaldehyde as a byproduct. The driving force for this reaction is the release of ring strain from the three-membered oxaziridine ring.

Applications in Organic Synthesis

This compound has proven to be a versatile reagent for the amination of a wide range of nucleophiles, including both nitrogen and carbon-based nucleophiles.

Amination of N-Nucleophiles

This reagent is highly effective for the synthesis of N-Boc protected hydrazines from primary and secondary amines.[6][7] This transformation is particularly valuable in the synthesis of hydrazino acids and other complex nitrogen-containing molecules.

General Reaction Scheme:

R¹R²NH + this compound → R¹R²N-NHBoc + 4-cyanobenzaldehyde

-

Amination of Amino Acids: A significant application is the electrophilic amination of N-protected amino acids to produce N-orthogonally diprotected hydrazino acids.[8] These products are valuable building blocks for the synthesis of peptidomimetics and other biologically active compounds.

Amination of C-Nucleophiles

This compound can also be used to aminate a variety of carbanions, providing a direct route to N-Boc protected amines.

-

Enolates: The reaction with lithium enolates of ketones, esters, and amides provides access to α-amino carbonyl compounds.[9][10] However, a potential side reaction is the aldol condensation of the enolate with the 4-cyanobenzaldehyde byproduct, which can lower the yield of the desired aminated product.

-

Organometallic Reagents: Grignard reagents and organozinc compounds can also be aminated, although the scope and efficiency can vary depending on the specific organometallic species.[9][10]

Conclusion and Future Outlook

This compound has established itself as a valuable and reliable reagent in the synthetic organic chemist's toolbox. Its stability, ease of handling, and ability to deliver a protected amino group to a wide range of nucleophiles have made it a popular choice for the construction of C-N bonds. The foundational work by Vidal and his colleagues paved the way for further developments in the field of electrophilic amination, leading to the design of new generations of reagents with improved reactivity and selectivity. As the demand for complex nitrogen-containing molecules in drug discovery and materials science continues to grow, the principles embodied in the design and application of this compound will undoubtedly continue to inspire the development of innovative synthetic methodologies.

References

-

Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(17), 4791–4793. [Link]

-

Wikipedia. (2023). Electrophilic amination. [Link]

-

Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016–8036. [Link]

-

Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]

-

ResearchGate. (n.d.). Oxaziridines and Oxazirines. [Link]

-

U.S. National Library of Medicine. (n.d.). Advances in the Chemistry of Oxaziridines. [Link]

-

ACS Publications. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry. [Link]

-

Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]

-

ElectronicsAndBooks. (n.d.). The Electrophilic Amination of Carbanions: An Unconventional New Entry to C[minus]N Bond Formation. [Link]

-

Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. [Link]

-

Dembech, P., Seconi, G., & Ricci, A. (2000). The electrophilic amination of carbanions: an unconventional new entry to C-N bond formation. Chemistry (Weinheim an der Bergstrasse, Germany), 6(8), 1281–1286. [Link]

-

Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]

-

U.S. National Library of Medicine. (n.d.). Electrophilic Aminating Agents in Total Synthesis. [Link]

-

U.S. National Library of Medicine. (n.d.). Nitrenium ions as new versatile reagents for electrophilic amination. [Link]

Sources

- 1. Nitrenium ions as new versatile reagents for electrophilic amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 6. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 7. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 8. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of N-Boc-3-(4-cyanophenyl)oxaziridine

This guide provides comprehensive technical information and expert insights into the stability and optimal storage conditions for N-Boc-3-(4-cyanophenyl)oxaziridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, degradation pathways, and handling protocols essential for maintaining the integrity and reactivity of this versatile reagent.

Introduction: The Role and Reactivity of this compound

This compound is a highly valuable electrophilic aminating agent in modern organic synthesis. Its primary utility lies in its ability to transfer a protected nitrogen group (N-Boc) to a wide range of nucleophiles, including carbanions, amines, and sulfides.[1][2][3] This reactivity is attributed to the strained three-membered oxaziridine ring, which contains a weak N-O bond, rendering the nitrogen atom electrophilic.[4][5]

The Boc (tert-butyloxycarbonyl) protecting group offers the advantage of being readily removable under acidic conditions, providing a facile route to primary amines. The presence of the 4-cyanophenyl group contributes to the stability of the molecule and can influence its reactivity profile. Given its utility in the synthesis of complex molecules, including pharmaceuticals, understanding and controlling its stability is paramount to ensure reproducible and efficient chemical transformations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][6][7][8][9] |

| Molecular Weight | 246.26 g/mol | [1][6][9] |

| Appearance | White to light beige crystalline powder | [7][8] |

| Melting Point | 57-63 °C | [6][8] |

| Purity | Typically ≥95% - 98% | [1][7][8] |

| Solubility | Soluble in many organic solvents. |

Core Stability Profile and Degradation Pathways

This compound, like many oxaziridines, is a kinetically stable but thermodynamically reactive molecule. Its stability is influenced by several external factors, including temperature, light, moisture, and pH. While generally considered "shelf-stable" for an oxaziridine, improper handling can lead to degradation, compromising its efficacy as a reagent.[10]

Key Factors Influencing Stability:

-

Thermal Stress: Elevated temperatures can promote the decomposition of the oxaziridine ring. The relatively low melting point (57-63 °C) suggests that storage at ambient or elevated temperatures could lead to gradual degradation.[6][8]

-

Hydrolysis: The presence of water, particularly under acidic or basic conditions, can facilitate the hydrolysis of the oxaziridine. This process can lead to the formation of 4-cyanobenzaldehyde and N-Boc hydroxylamine derivatives, reducing the yield of the desired amination reaction.

-

Photolytic Decomposition: Exposure to ultraviolet (UV) light can induce photochemical rearrangement or decomposition of the oxaziridine ring, a known reactivity pathway for this class of compounds.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents can react with and degrade this compound.[6][12]

Potential Degradation Pathway:

The primary degradation pathway under hydrolytic conditions is the cleavage of the strained oxaziridine ring. This results in the formation of 4-cyanobenzaldehyde and a Boc-protected nitrogen species. This decomposition not only consumes the active reagent but the aldehyde byproduct can also lead to unwanted side reactions, such as imine formation with amine nucleophiles.[10]

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from material safety data sheets (MSDS), supplier information, and general best practices for handling reactive chemical reagents.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Deep freeze (below -20°C) | Minimizes thermal degradation and preserves the integrity of the oxaziridine ring.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against degradation from atmospheric moisture and oxygen. |

| Container | Store in a tightly sealed, opaque container (e.g., amber glass bottle). | Prevents exposure to light and moisture.[6][13][14] |

| Location | Cool, dry, well-ventilated area away from incompatible substances. | Ensures a stable environment and prevents accidental reactions.[6][12][13][14] |

Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[6][13][15]

-

Inert Atmosphere Handling: For quantitative transfers and long-term use, it is advisable to handle the reagent in a glove box or under a positive pressure of an inert gas.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing contaminants into the storage container.

-

Avoidance of Contaminants: Prevent contact with moisture, strong acids, strong bases, and strong oxidizing agents.[6][12]

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6]

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound, a controlled stability study is recommended. The following protocol outlines a general approach.

Objective: To assess the degradation of this compound under various stress conditions over time.

Methodology:

-

Sample Preparation: Aliquot equal amounts of the reagent into several vials suitable for each test condition.

-

Stress Conditions:

-

Thermal: Store samples at -20°C (control), 4°C, and 25°C (room temperature).

-

Photolytic: Expose a sample to a controlled UV light source at a fixed distance and temperature. Wrap a control sample in aluminum foil and store it under the same temperature conditions.

-

Hydrolytic: Prepare a solution of the reagent in a suitable solvent (e.g., acetonitrile) and add a known amount of water.

-

-

Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months).

-

Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the purity of the reagent and identify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize degradation products.

Caption: Experimental workflow for stability assessment.

Conclusion and Best Practices Summary

This compound is a robust reagent for electrophilic amination when stored and handled correctly. Its stability is primarily compromised by exposure to elevated temperatures, moisture, and light. To maintain its high purity and reactivity, the following best practices are strongly recommended:

-

Always store at or below -20°C in a tightly sealed, opaque container under an inert atmosphere.

-

Minimize exposure to ambient conditions during handling.

-

Avoid contact with incompatible materials.

-

Regularly check the purity of aged stock to ensure reliable experimental outcomes.

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more consistent and successful synthetic results.

References

-

This compound | CAS#:150884-56-3 | Chemsrc. (n.d.). Retrieved from [Link]

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

-

Advances in the Chemistry of Oxaziridines. (2014). Chemical Reviews, 114(16), 8207-8265. [Link]

-

Oxaziridine - Wikipedia. (n.d.). Retrieved from [Link]

-

Oxaziridines and Oxazirines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound - Fisher Scientific. (n.d.). Retrieved from [Link]

-

Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. (1993). The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]

-

Safety Data Sheet - AAPPTec. (n.d.). Retrieved from [Link]

-

This compound, 98+% | Labware E-shop. (n.d.). Retrieved from [Link]

-

Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (n.d.). Retrieved from [Link]

-

Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

-

Electrophilic Oxaziridines for N-Amination | Bowers Lab. (n.d.). Retrieved from [Link]

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). Molecules, 23(10), 2643. [Link]

Sources

- 1. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxaziridine - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. This compound | CAS#:150884-56-3 | Chemsrc [chemsrc.com]

- 7. This compound, CasNo.150884-56-3 BOC Sciences United States [bocscichem.lookchem.com]

- 8. This compound, 98+% 500 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | 150884-56-3 [chemicalbook.com]

- 10. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 15. fishersci.de [fishersci.de]

An In-Depth Technical Guide to N-Boc-3-(4-cyanophenyl)oxaziridine: Synthesis, Mechanisms, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Reagent for Electrophilic Amination

In the landscape of modern synthetic organic and medicinal chemistry, the efficient and selective introduction of nitrogen-containing functional groups is of paramount importance. Many biologically active molecules, including a vast array of pharmaceuticals, owe their therapeutic properties to the presence of amine and related functionalities. N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a significant reagent for electrophilic amination, offering a stable, crystalline, and easy-to-handle source for transferring a protected amino group (N-Boc) to a variety of nucleophiles.[1] This guide provides a comprehensive overview of its synthesis, core reactivity, mechanistic underpinnings, and its applications in the synthesis of complex molecules relevant to drug development.

Oxaziridines are three-membered heterocyclic compounds containing carbon, nitrogen, and oxygen.[2] The strained ring and the weak N-O bond are key to their reactivity, allowing them to act as electrophilic sources of either oxygen or nitrogen.[2][3] While N-sulfonyloxaziridines are well-known for oxygen transfer reactions, N-(alkoxycarbonyl)oxaziridines, such as the title compound, are particularly adept at nitrogen transfer.[4][5] The tert-butoxycarbonyl (Boc) protecting group is one of the most common in peptide and medicinal chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6][7] this compound provides a direct and efficient means to introduce this crucial functional group.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is essential for its safe and effective use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 150884-56-3 | [3][8][9] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [3][8] |

| Molecular Weight | 246.26 g/mol | |

| Appearance | White to light beige crystalline powder | [3][8] |

| Melting Point | 57-63 °C | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer below -20°C. | [9] |

Safety and Handling:

-

Hazard Statements: May cause eye and skin irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

-

Precautionary Measures: Handle with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.

-

In case of fire: Use water spray, dry chemical, carbon dioxide, or appropriate foam. Irritating and highly toxic gases may be generated during a fire.

-

Stability: The compound is stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing agents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process that begins with the formation of an N-Boc imine from 4-cyanobenzaldehyde, followed by oxidation to the oxaziridine.[1] The most common method for the first step is an aza-Wittig reaction between N-Boc-triphenyliminophosphorane and the aldehyde.[4]

Diagram: Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-tert-Butoxycarbonyl-4-cyanobenzaldimine

-

To a solution of N-Boc-triphenyliminophosphorane (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon), add 4-cyanobenzaldehyde (1.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the N-Boc-imine as a white solid.

Step 2: Oxidation to this compound

-

Dissolve the N-Boc-imine (1.0 eq) in a mixture of acetonitrile and water.

-

Add sodium bicarbonate (NaHCO₃) to buffer the solution.

-

Cool the mixture in an ice bath and add Oxone® (potassium peroxymonosulfate, typically 2-3 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield this compound as a crystalline solid.[1]

Mechanism of Action: Electrophilic N-Boc Transfer

The primary utility of this compound lies in its ability to act as an electrophilic aminating agent. It readily transfers its "N-Boc" moiety to a wide range of nitrogen and carbon nucleophiles.[1]

Diagram: Electrophilic Amination Mechanism

Caption: General mechanism of N-Boc transfer.

The reaction is believed to proceed via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring. This leads to the cleavage of the weak N-O bond, resulting in the transfer of the N-Boc group to the nucleophile and the liberation of 4-cyanobenzaldehyde as a byproduct. The electron-withdrawing cyano group on the phenyl ring enhances the electrophilicity of the oxaziridine nitrogen, facilitating the reaction.

Applications in Drug Development and Total Synthesis

The ability to efficiently introduce a protected nitrogen atom is a powerful tool in the synthesis of complex molecules, particularly in the field of drug discovery where nitrogen-containing heterocycles and modified amino acids are prevalent.

Synthesis of α-Hydrazino Acids and Piperazic Acid Derivatives

A significant application of this compound is in the synthesis of N-orthogonally diprotected α-hydrazino acids. These compounds are valuable building blocks for the synthesis of peptidomimetics and natural products containing the piperazic acid motif. Piperazic acid is a non-proteinogenic amino acid found in several biologically active natural products.

Experimental Protocol: Electrophilic Amination of N-Benzyl Amino Acids

-

To a solution of an N-benzyl protected amino acid (1.0 eq) in a suitable solvent such as THF, add a base (e.g., lithium bis(trimethylsilyl)amide, LiHMDS, 2.0 eq) at low temperature (-78 °C) to generate the enolate.

-

After stirring for a short period, add a solution of this compound (1.1-1.5 eq) in THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, and purify by standard chromatographic techniques.

This methodology provides access to N-Boc, N-benzyl diprotected hydrazino acids, which can then be further manipulated. For instance, the benzyl group can be removed by hydrogenolysis, and the resulting hydrazine can be cyclized to form piperazic acid derivatives.

Yield Data for Electrophilic Amination of Various Nucleophiles

| Nucleophile | Product | Yield (%) | Reference |

| (S)-2-(Methoxymethyl)pyrrolidine | N-Boc-(S)-2-(methoxymethyl)pyrrolidine hydrazine | 78 | [1] |

| Lithium enolate of N-benzyl-L-alanine | Nα-Benzyl-Nβ-Boc-α-hydrazino-L-alanine | Good | |

| Lithium enolate of N-benzyl-L-phenylalanine | Nα-Benzyl-Nβ-Boc-α-hydrazino-L-phenylalanine | Good | |

| Lithium enolate of N-benzyl-L-glutamic acid derivative | Nα-Benzyl-Nβ-Boc-α-hydrazino-L-glutamic acid derivative | Good |

Conclusion and Future Outlook

This compound has established itself as a reliable and efficient reagent for the electrophilic transfer of the N-Boc group. Its stability, ease of handling, and predictable reactivity make it a valuable tool for organic and medicinal chemists. The applications in the synthesis of modified amino acids and precursors to biologically active natural products underscore its importance in drug discovery and development. Future research may focus on the development of chiral versions of this reagent to achieve asymmetric aminations, further expanding its synthetic utility. Additionally, the exploration of its reactivity with a broader range of nucleophiles could unveil new and powerful synthetic transformations.

References

-

Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]

- Davis, F. A., & Chen, B.-C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934.

- Armstrong, A., & Cooke, R. S. (2002). A new class of N-Boc oxaziridine for electrophilic amination.

-

Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]

-

Wikipedia. Oxaziridine. [Link]

-

The Journal of Organic Chemistry. Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. [Link]

-

Chemsrc.com. This compound | CAS#:150884-56-3. [Link]

-

Chemical Reviews. Advances in the Chemistry of Oxaziridines. [Link]

-

Bryn Mawr College. Electrophilic Fluorination. [Link]

-

National Center for Biotechnology Information. Advances in the Chemistry of Oxaziridines. [Link]

-

The University of Liverpool Repository. REVIEW Electrophilic Aminating Agents in Total Synthesis. [Link]

-

ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. [Link]

-

National Center for Biotechnology Information. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

-

MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

-

Royal Society of Chemistry. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]

-

Royal Society of Chemistry. Reactivities of electrophilic N–F fluorinating reagents. [Link]

-

Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

Sources

- 1. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]

- 2. labware-shop.com [labware-shop.com]

- 3. This compound, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 6. This compound, CasNo.150884-56-3 BOC Sciences United States [bocscichem.lookchem.com]

- 7. This compound | 150884-56-3 [chemicalbook.com]

- 8. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]

- 9. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-3-(4-cyanophenyl)oxaziridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

N-Boc-3-(4-cyanophenyl)oxaziridine stands as a pivotal reagent in modern organic synthesis, primarily recognized for its role as an electrophilic aminating agent. Its unique structural features, comprising a strained three-membered oxaziridine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and a cyano-functionalized aromatic moiety, give rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By delving into the causality behind the observed spectral characteristics, this document aims to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize this versatile reagent, ensuring the integrity and success of their synthetic endeavors.

Introduction: The Significance of this compound in Electrophilic Amination

The synthesis of nitrogen-containing molecules is a cornerstone of medicinal chemistry and materials science. Traditionally, this has been achieved through nucleophilic substitution reactions where an amine acts as the nucleophile. However, the development of electrophilic aminating agents has revolutionized this field by enabling the formation of carbon-nitrogen bonds under milder conditions and with unique selectivity. This compound, first reported by Vidal et al., has emerged as a highly effective and storable solid reagent for the direct transfer of a Boc-protected nitrogen atom to a variety of nucleophiles.[1][2]

The efficacy of this reagent is intrinsically linked to its structure. The oxaziridine ring, a three-membered heterocycle containing nitrogen and oxygen, is inherently strained and possesses a weak N-O bond, rendering the nitrogen atom electrophilic. The N-Boc group not only modulates the reactivity of the oxaziridine but also provides a widely used protecting group for the newly introduced amino functionality. The 4-cyanophenyl substituent further influences the electronic properties of the molecule.

A thorough understanding of the spectroscopic data of this compound is paramount for any scientist utilizing this reagent. It allows for:

-

Quality Control: Verifying the identity and purity of the starting material.

-

Reaction Monitoring: Tracking the consumption of the reagent during a chemical transformation.

-

Byproduct Identification: Distinguishing the reagent from potential side products.

This guide will now proceed to a detailed, first-principles analysis of the NMR, IR, and MS data of this compound.

Synthesis and Structural Confirmation: A Methodological Overview

The synthesis of this compound is a testament to the strategic application of modern synthetic methodologies. A robust and reproducible synthesis is the foundation for obtaining reliable spectroscopic data.

Synthetic Workflow

The preparation of this compound typically follows a two-step sequence from the corresponding aldehyde, 4-cyanobenzaldehyde.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound